molecular formula C11H14N2O6 B4967350 N-(3-nitrophenyl)-beta-D-xylopyranosylamine

N-(3-nitrophenyl)-beta-D-xylopyranosylamine

Cat. No. B4967350
M. Wt: 270.24 g/mol
InChI Key: LZYBXOWFOCKWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-beta-D-xylopyranosylamine, also known as NPX, is a chemical compound that belongs to the class of glycosidase inhibitors. It is commonly used in scientific research for its ability to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates in the body.

Mechanism of Action

N-(3-nitrophenyl)-beta-D-xylopyranosylamine inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme, preventing it from breaking down complex carbohydrates. This leads to an accumulation of complex carbohydrates in the body, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine depend on the specific glycosidase enzyme that is inhibited. For example, inhibition of the glycosidase enzyme α-glucosidase can lead to a reduction in blood glucose levels, making N-(3-nitrophenyl)-beta-D-xylopyranosylamine a potential treatment for diabetes. Inhibition of other glycosidase enzymes can have different effects, such as reducing the growth of cancer cells or inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its specificity for glycosidase enzymes. This allows researchers to selectively inhibit specific enzymes and study their biological effects. However, N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-nitrophenyl)-beta-D-xylopyranosylamine. One area of research is the development of new drugs and therapies based on the inhibition of specific glycosidase enzymes. Another area of research is the development of new synthesis methods for N-(3-nitrophenyl)-beta-D-xylopyranosylamine that improve its yield and solubility. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in various diseases and conditions.
Conclusion:
In conclusion, N-(3-nitrophenyl)-beta-D-xylopyranosylamine is a glycosidase inhibitor that is widely used in scientific research. Its ability to selectively inhibit specific glycosidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. While N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, its potential applications in the development of new drugs and therapies make it an important area of research for the future.

Synthesis Methods

The synthesis of N-(3-nitrophenyl)-beta-D-xylopyranosylamine involves the reaction of 3-nitrophenyl-β-D-xylopyranoside with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to form N-(3-nitrophenyl)-beta-D-xylopyranosylamine. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N-(3-nitrophenyl)-beta-D-xylopyranosylamine is widely used in scientific research as a glycosidase inhibitor. It is commonly used to study the role of glycosidase enzymes in various biological processes, such as the breakdown of complex carbohydrates in the body. N-(3-nitrophenyl)-beta-D-xylopyranosylamine is also used in the development of new drugs and therapies for diseases such as cancer, diabetes, and viral infections.

properties

IUPAC Name

2-(3-nitroanilino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYBXOWFOCKWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC(=CC=C2)[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitrophenyl)amino]oxane-3,4,5-triol

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